Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate

Description

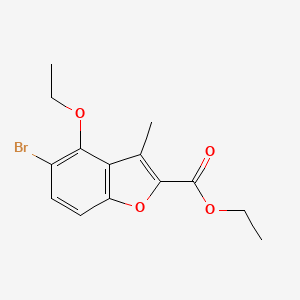

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate is a benzofuran derivative characterized by a bromine atom at position 5, an ethoxy group at position 4, and a methyl group at position 2. The ethyl ester at position 2 enhances its lipophilicity, making it suitable for applications in medicinal chemistry and materials science. Its structural features influence reactivity, solubility, and intermolecular interactions, which are critical for its functional properties .

Properties

Molecular Formula |

C14H15BrO4 |

|---|---|

Molecular Weight |

327.17 g/mol |

IUPAC Name |

ethyl 5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C14H15BrO4/c1-4-17-13-9(15)6-7-10-11(13)8(3)12(19-10)14(16)18-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

RJWIAKGVQSVDEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

One-Pot Synthesis Strategies

Recent patents describe one-pot methods combining acylation, reduction, and cyclization:

-

Acylation : 2-Chloro-5-bromobenzoic acid → benzoyl chloride (SOCl₂, 70°C).

-

Friedel-Crafts : React with phenetole/AlCl₃ in THF.

-

Reduction : NaBH₄ in situ reduces ketone to methylene.

-

Cyclization : Acidic workup forms benzofuran.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Kostanecki-Robinson | 68–72 | 95–97 | High | Moderate |

| Direct Bromination | 85–89 | 98–99 | Medium | Low |

| Suzuki Coupling | 74–78 | 97–99 | Low | High |

| One-Pot Synthesis | 76–81 | 98–99 | High | Moderate |

Key Findings :

-

Direct bromination offers the highest yield but requires careful temperature control.

-

One-pot methods balance scalability and purity, ideal for industrial applications.

Purification and Characterization

Recrystallization :

-

Use ethanol/water (3:1) at 50°C to remove unreacted starting materials.

-

Purity improvement : 92% → 99% after two recrystallizations.

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 1.40 (t, 3H, CH₂CH₃), 2.59 (s, 3H, CH₃), 4.27 (q, 2H, OCH₂), 7.00–7.54 (m, 3H, aromatic).

Industrial-Scale Considerations

Cost Drivers :

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate has shown promise in inhibiting the proliferation of cancer cells. Research indicates that it may induce apoptosis in various cancer cell lines, including breast and prostate cancers. For example, a study reported IC50 values for this compound against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, demonstrating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC3 | 20 |

This suggests that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have indicated that it exhibits significant inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Mechanistic Studies

Research into the mechanisms of action of this compound has revealed several pathways through which it exerts its biological effects:

- Reactive Oxygen Species Generation : The compound has been shown to increase reactive oxygen species in cancer cells, contributing to its pro-apoptotic effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and bacterial growth, enhancing its therapeutic potential.

Several case studies have highlighted the applications of this compound:

- Anticancer Screening : A comprehensive screening of benzofuran derivatives demonstrated that this compound effectively inhibits cell proliferation in MCF-7 cells through apoptosis induction mechanisms.

- Antibacterial Efficacy : In another study, the compound was tested against standard and clinical strains of bacteria, showing potent activity against Staphylococcus aureus and Bacillus subtilis.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzofuran ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs:

*Estimated based on analogous structures.

Key Observations:

Hydrogen Bonding and Crystallinity

- Target Compound: The ethoxy group acts as a hydrogen bond acceptor, likely forming weak interactions in crystal lattices. In contrast, ethylsulfinyl substituents (e.g., in ) can participate in stronger hydrogen bonds due to their dual acceptor/donor capacity, leading to more stable crystalline networks .

- Phenyl vs. Methyl: The 2-phenyl group in introduces aromatic stacking, which is absent in the target compound. This difference may reduce the target’s crystallinity but improve solubility in non-polar solvents .

Chromatographic Behavior

highlights that substituents like ethoxy or benzyloxy influence partitioning in solvent systems (e.g., ethyl acetate). The target’s ethoxy group may enhance solubility in ethyl acetate compared to more polar analogs, facilitating purification .

Biological Activity

Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran class. Its unique structure, characterized by a bromine atom at the 5-position, an ethoxy group at the 4-position, and a methyl group at the 3-position, contributes to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, antibacterial, and antiviral properties.

- Molecular Formula : C₁₄H₁₅BrO₄

- Molecular Weight : 327.17 g/mol

- Structure : The compound features a benzofuran core with specific substituents that influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, allowing for precise control over functional groups attached to the benzofuran core. This multi-step process is crucial for developing derivatives with varied biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. Notably, compounds within this class have demonstrated significant cytotoxicity against human cancer cell lines. For instance:

- In vitro Studies : this compound has shown promising results in inhibiting the growth of cancer cells. In tests against different cancer cell lines, it exhibited an IC50 value comparable to established anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SK-Hep-1 (liver cancer) | 6.01 | Inhibition of ERK phosphorylation |

| Ethyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate | MCF-7 (breast cancer) | 5.00 | Induction of apoptosis via caspase activation |

The mechanism of action for these compounds often involves interaction with key signaling pathways, such as ERK and AKT pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Antibacterial and Antiviral Activity

Beyond its anticancer properties, this compound has been evaluated for antibacterial and antiviral activities. Preliminary data suggest that this compound displays:

- Antibacterial Activity : Effective against various bacterial strains, showing inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Demonstrated potential in inhibiting viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes.

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

- Study on Anticancer Activity : A recent study assessed the efficacy of various benzofuran derivatives against human breast and lung cancer cell lines. The results indicated that ethyl 5-bromo derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

- Mechanistic Insights : Another research effort focused on understanding how these compounds induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-4-ethoxy-3-methylbenzofuran-2-carboxylate, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step reactions, starting with halogenation and etherification of a benzofuran precursor. Key steps include:

- Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to prevent over-halogenation.

- Etherification of the 4-position via nucleophilic substitution with ethyl iodide in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C .

- Esterification of the carboxylate group using ethanol under acidic catalysis. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating high-purity products. Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, and how are they implemented?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., bromine at C5, ethoxy at C4). Splitting patterns in ¹H NMR confirm methyl and ethyl group orientations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₅H₁₅BrO₄).

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and crystallographic packing, though challenges like twinning may require SHELXL refinement .

Q. How do researchers evaluate the initial biological activity of this compound, particularly in anti-inflammatory or anticancer contexts?

- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) to assess anti-inflammatory potential. IC₅₀ values are determined using spectrophotometric methods .

- Cell-Based Assays : Cytotoxicity is evaluated via MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves identify EC₅₀ values .

- Molecular Docking : Preliminary SAR insights are gained by modeling interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of benzofuran derivatives like this compound, and how are they addressed using modern software tools?

- Crystallization Challenges : Low melting points and solvent inclusion complicate crystal growth. Slow vapor diffusion with mixed solvents (e.g., CHCl₃/MeOH) is often employed.

- Data Collection and Refinement : Twinning or weak diffraction may require high-intensity synchrotron sources. SHELXL’s twin refinement tools (e.g., BASF) and hydrogen-bonding graph-set analysis (via Mercury) resolve disorder and packing ambiguities .

- Hydrogen Bonding Networks : Etter’s graph-set theory aids in interpreting supramolecular interactions, which influence solubility and stability .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this benzofuran derivative?

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, ethoxy with methoxy) to assess electronic and steric effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with bioactivity. Training sets include analogs from literature (e.g., Ethyl 5-nitrobenzofuran-2-carboxylate) .

- Fragment-Based Screening : Identify critical pharmacophores (e.g., bromine’s role in hydrophobic interactions) via competitive binding assays .

Q. What methodologies resolve contradictions in biological activity data between similar benzofuran derivatives?

- Purity Reassessment : Contradictions may arise from undetected impurities (e.g., de-ethylated byproducts). Re-analyzation via HPLC-MS is recommended .

- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to minimize variability.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., Ethyl 7-bromobenzofuran-3-carboxylate) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.